molecular formula C15H24N2O3S3 B12183309 (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12183309
M. Wt: 376.6 g/mol
InChI Key: HITKKCQATIHJBQ-LCYFTJDESA-N
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Description

(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the thiophene ring and other functional groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the thiazolidinone ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the thiophene ring and other substituents via nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: Adjusting the oxidation state of sulfur and nitrogen atoms to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfur atoms to higher oxidation states.

    Reduction: Reduction of functional groups to achieve different oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

    Cyclization: Formation of additional rings or fused ring systems.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest for the development of new pharmaceuticals and therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound is explored for its potential applications in the development of new materials, such as polymers and coatings. Its unique chemical properties can be leveraged to create materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring and a thiophene ring, along with various functional groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H24N2O3S3

Molecular Weight

376.6 g/mol

IUPAC Name

(5Z)-5-[[(1,1-dioxothiolan-3-yl)-ethylamino]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H24N2O3S3/c1-4-16(12-6-8-23(19,20)10-12)9-13-14(18)17(15(21)22-13)7-5-11(2)3/h9,11-12H,4-8,10H2,1-3H3/b13-9-

InChI Key

HITKKCQATIHJBQ-LCYFTJDESA-N

Isomeric SMILES

CCN(/C=C\1/C(=O)N(C(=S)S1)CCC(C)C)C2CCS(=O)(=O)C2

Canonical SMILES

CCN(C=C1C(=O)N(C(=S)S1)CCC(C)C)C2CCS(=O)(=O)C2

Origin of Product

United States

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